molecular formula C15H22FN5 B11734171 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11734171
M. Wt: 291.37 g/mol
InChI Key: IRBBBOCWVKDBSJ-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. The starting materials often include cyclopentanone, hydrazine hydrate, and various alkylating agents. The key steps in the synthesis may include:

    Formation of the pyrazole ring: This can be achieved by reacting cyclopentanone with hydrazine hydrate under acidic or basic conditions to form the cyclopentyl-pyrazole intermediate.

    Alkylation: The intermediate is then alkylated using 2-fluoroethyl bromide and methyl iodide to introduce the fluoroethyl and methyl groups, respectively.

    Final assembly: The final compound is obtained by coupling the alkylated intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-chloroethyl)-4-methyl-1H-pyrazol-3-amine
  • N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-bromoethyl)-4-methyl-1H-pyrazol-3-amine

Uniqueness

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of the fluoroethyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.

Properties

Molecular Formula

C15H22FN5

Molecular Weight

291.37 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C15H22FN5/c1-12-10-20(7-6-16)19-15(12)17-8-13-9-18-21(11-13)14-4-2-3-5-14/h9-11,14H,2-8H2,1H3,(H,17,19)

InChI Key

IRBBBOCWVKDBSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2)C3CCCC3)CCF

Origin of Product

United States

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